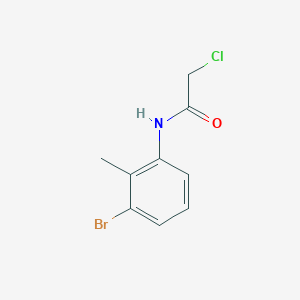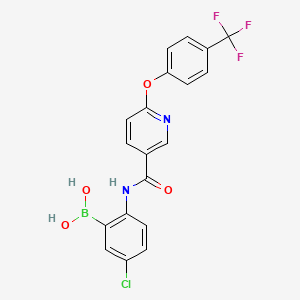
Hsl-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hsl-IN-1 is a potent and orally active inhibitor of hormone-sensitive lipase (HSL). Hormone-sensitive lipase is an enzyme that plays a crucial role in the mobilization of fatty acids from intracellular stores of neutral lipids. This compound has shown significant potential in scientific research due to its ability to inhibit hormone-sensitive lipase with high specificity and potency.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hsl-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including nucleophilic substitution and condensation reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, esterification, and amidation.
Final Assembly: The final compound is assembled by coupling the modified core structure with specific substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Hsl-IN-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide, hydrochloric acid, and various organic solvents are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
科学的研究の応用
Hsl-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hormone-sensitive lipase and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid mobilization and energy homeostasis in cells.
Medicine: Explored as a potential therapeutic agent for conditions related to lipid metabolism, such as obesity and type 2 diabetes.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting hormone-sensitive lipase.
作用機序
Hsl-IN-1 exerts its effects by specifically inhibiting hormone-sensitive lipase. The inhibition occurs through binding to the active site of the enzyme, preventing the hydrolysis of stored triglycerides into free fatty acids. This leads to a decrease in the mobilization of fatty acids from adipose tissue, thereby affecting lipid metabolism and energy balance.
類似化合物との比較
Similar Compounds
N-(3-hydroxy-7-cis tetradecenoyl)-L-homoserine lactone (OHC141-HSL): Another inhibitor of hormone-sensitive lipase with a different structure and mechanism of action.
p-coumaroyl-HSL: A quorum-sensing signal molecule with inhibitory effects on hormone-sensitive lipase.
Uniqueness of Hsl-IN-1
This compound is unique due to its high potency and specificity for hormone-sensitive lipase. It has a significantly reduced reactive metabolite liability compared to other inhibitors, making it a safer and more effective tool for scientific research and potential therapeutic applications.
特性
IUPAC Name |
[5-chloro-2-[[6-[4-(trifluoromethyl)phenoxy]pyridine-3-carbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BClF3N2O4/c21-13-4-7-16(15(9-13)20(28)29)26-18(27)11-1-8-17(25-10-11)30-14-5-2-12(3-6-14)19(22,23)24/h1-10,28-29H,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMXSCCBEBCTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C2=CN=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BClF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyethyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2521271.png)
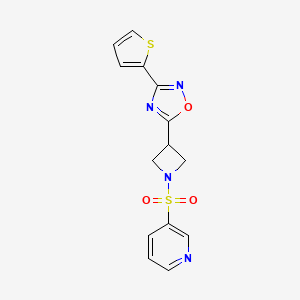
![(3,4-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2521274.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521275.png)
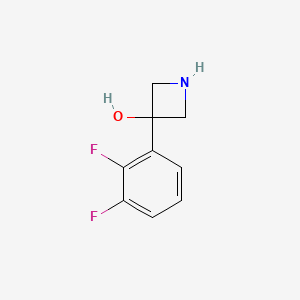
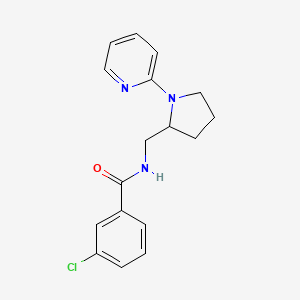

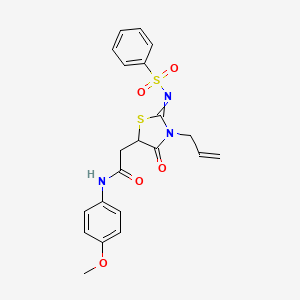
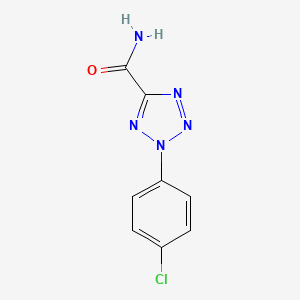
![N-{[5-(butan-2-ylsulfanyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2521284.png)
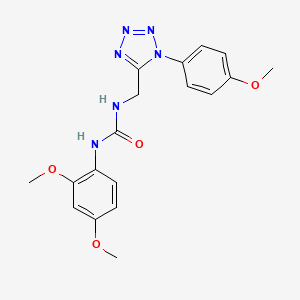
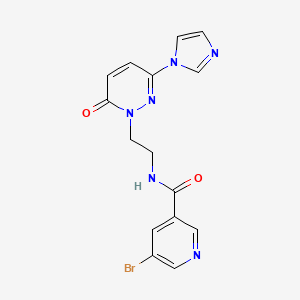
![(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2521287.png)
